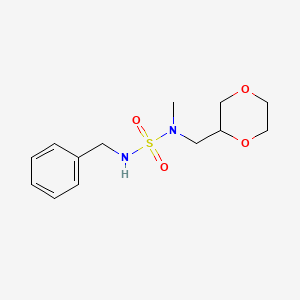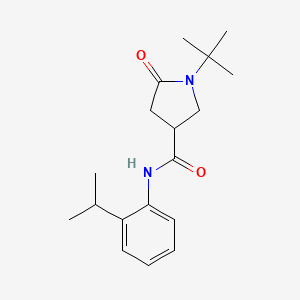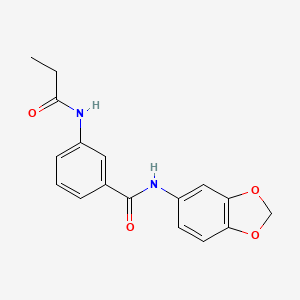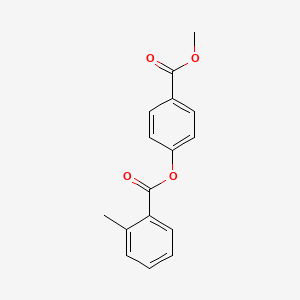![molecular formula C11H16N2O4S B5321507 methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
methyl {4-[(propylamino)sulfonyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC belongs to the class of carbamate compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of key enzymes involved in these diseases. Additionally, this compound has been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Wirkmechanismus
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate exerts its biological activities by inhibiting the activity of key enzymes involved in various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. Similarly, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer, by binding to their active sites and preventing the deacetylation of histones.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various diseases. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in inflammatory diseases. Similarly, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl {4-[(propylamino)sulfonyl]phenyl}carbamate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Additionally, this compound has been shown to have low toxicity and high specificity towards its target enzymes. However, this compound also has some limitations, including its relatively high cost and limited availability in some regions.
Zukünftige Richtungen
There are several future directions for the research of methyl {4-[(propylamino)sulfonyl]phenyl}carbamate. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects in vivo. Finally, the development of novel this compound analogs with improved biological activities and pharmacokinetic properties is also an important direction for future research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in various diseases. This compound exerts its biological activities by inhibiting the activity of key enzymes involved in these diseases. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects in vivo.
Synthesemethoden
The synthesis of methyl {4-[(propylamino)sulfonyl]phenyl}carbamate involves the reaction of 4-aminobenzenesulfonamide with propyl isocyanate in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to yield this compound. The overall synthesis of this compound is relatively simple and can be performed in a few steps with high yields.
Eigenschaften
IUPAC Name |
methyl N-[4-(propylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-8-12-18(15,16)10-6-4-9(5-7-10)13-11(14)17-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOXBAINPBGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5321433.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5321439.png)
![3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321444.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)




![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)